3a-(Hydroxymethyl)-2-prolyloctahydrocyclopenta[c]pyrrole
Overview
Description
Pyrrole derivatives, such as Pyrrole-2-carboxaldehyde (Py-2-C), have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
Synthesis Analysis
Pyrrole derivatives can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Synthesis of these heterocyclic systems is most commonly achieved by multicomponent reactions .Molecular Structure Analysis
The molecular structure of pyrrole derivatives is complex and varies based on the specific derivative. For example, the reaction of three equivalents of 2-(trifluoroacetyl)pyrrole with triols produce triesters of pyrrole-2-carboxylic acid, which crystallize in space groups with molecular C3 symmetry .Chemical Reactions Analysis
Pyrrole derivatives can participate in a variety of chemical reactions. For instance, Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Synthesis of these heterocyclic systems is most commonly achieved by multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely. For example, 3’-(Hydroxymethyl)-3a’,6a’-dihydro-2’ H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1 H,3’ H,5’ H)- trione is a colorless crystal with a melting point of 298–300°C .Scientific Research Applications
Pyrrole Alkaloids Synthesis and Potential Applications
The isolation of new pyrrole alkaloids from endophytic fungi suggests potential for novel antimicrobial and anticancer compounds. Compounds such as N-[4-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyl]-acetamide and related structures from Fusarium incarnatum show promise for further biological activity studies, highlighting the role of pyrrole derivatives in developing new therapeutic agents (Li et al., 2008).
Functionalization and Synthesis of Pyrrole Derivatives
Research on the synthesis of pyrrole derivatives through functionalization techniques opens avenues for creating new materials with potential applications in drug development and materials science. Studies like the synthesis of pyrrole derivatives via intramolecular carbolithiation highlight the versatility of pyrrole chemistry in creating functional materials (Barluenga et al., 2003).
Biological Evaluation of Novel Pyrrole Derivatives
The synthesis and biological evaluation of novel pyrrole derivatives for activities such as antimicrobial and anthelmintic provide insights into the potential therapeutic uses of pyrrole compounds. These studies underscore the importance of pyrrole derivatives in the search for new bioactive compounds with diverse pharmacological activities (Bhardwaj & Sharma, 2021).
Pyrrole-Based Anticancer and Antimicrobial Agents
The development of pyrrole chelators targeting mitochondrial proteins such as TET1 for oncological therapies represents a cutting-edge application of pyrrole derivatives. These compounds, with their ability to inhibit specific proteins involved in cancer progression, show the therapeutic potential of pyrrole derivatives in treating serious pathologies (Antonyová et al., 2022).
Pyrrole Derivatives as Insecticidal Agents
The synthesis and evaluation of pyrrole derivatives as insecticidal agents against agricultural pests demonstrate the application of pyrrole chemistry in developing new agrochemicals. This research highlights the potential of pyrrole compounds in creating environmentally friendly and effective pest control solutions (Abdelhamid et al., 2022).
Mechanism of Action
Target of Action
Pyrrole derivatives are known to interact with a variety of biological targets. For example, some pyrrole derivatives have been found to exhibit antibacterial, antifungal, and antiviral activities . .
Mode of Action
The mode of action of pyrrole derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some pyrrole derivatives are known to inhibit enzymes, while others may interact with cell membranes or DNA
Biochemical Pathways
Pyrrole derivatives can affect various biochemical pathways. For instance, some pyrrole derivatives are key motifs in bioactive natural molecules, forming the subunit of heme, chlorophyll, and bile pigments
Result of Action
The result of a compound’s action can be observed at the molecular and cellular level. For example, some pyrrole derivatives have been found to exhibit insecticidal efficacy . .
Safety and Hazards
Future Directions
The study of pyrrole derivatives is a promising area of research due to their wide range of biological activities and potential applications in pharmaceuticals and other industries. Future research may focus on developing new synthesis methods, exploring their biological activities, and investigating their potential applications .
properties
IUPAC Name |
[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-9-13-5-1-3-10(13)7-15(8-13)12(17)11-4-2-6-14-11/h10-11,14,16H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWASKCXCJSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)C3CCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3a-(Hydroxymethyl)-2-prolyloctahydrocyclopenta[c]pyrrole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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